BenchChemオンラインストアへようこそ!

1-(4-Propylbenzoyl)piperazine

XLogP3 Lipophilicity CNS drug design

1-(4‑Propylbenzoyl)piperazine (CAS 1146119‑42‑7) is a synthetic N‑acylpiperazine characterized by a piperazine core conjugated to a 4‑propylbenzoyl moiety. It belongs to the benzoylpiperazine family, a scaffold recognized as a privileged structure in medicinal chemistry, particularly for glycine transporter‑1 (GlyT1) inhibition and central nervous system (CNS) drug discovery.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 1146119-42-7
Cat. No. B1491811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Propylbenzoyl)piperazine
CAS1146119-42-7
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)N2CCNCC2
InChIInChI=1S/C14H20N2O/c1-2-3-12-4-6-13(7-5-12)14(17)16-10-8-15-9-11-16/h4-7,15H,2-3,8-11H2,1H3
InChIKeyGPAHJZIJPCELJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Propylbenzoyl)piperazine (CAS 1146119-42-7): A Defined N‑Acylpiperazine Building Block for CNS‑Oriented and Chemical Biology Research


1-(4‑Propylbenzoyl)piperazine (CAS 1146119‑42‑7) is a synthetic N‑acylpiperazine characterized by a piperazine core conjugated to a 4‑propylbenzoyl moiety [1]. It belongs to the benzoylpiperazine family, a scaffold recognized as a privileged structure in medicinal chemistry, particularly for glycine transporter‑1 (GlyT1) inhibition and central nervous system (CNS) drug discovery [2]. The compound is commercially available, typically at ≥95 % purity, and is used as a versatile intermediate or reference standard in structure–activity relationship (SAR) studies and chemical biology campaigns [1].

Why 1‑(4‑Propylbenzoyl)piperazine Cannot Be Casually Replaced by Other Alkyl‑ or Unsubstituted Benzoylpiperazines


Even minor alterations to the 4‑alkyl substituent on the benzoyl ring of N‑acylpiperazines produce quantifiable changes in lipophilicity, conformational behavior, and molecular recognition that directly affect drug‑likeness and target engagement [1]. In the GlyT1 inhibitor series, for example, moving from a 2‑morpholino‑5‑nitrobenzoyl core to different aryl substitutions altered potency (IC₅₀) and selectivity (>300‑fold for GlyT2) [2]. Substituting the propyl group with a smaller or larger alkyl chain changes computed logP by ≥0.4 units per methylene unit, which can shift CNS permeability, metabolic stability, and off‑target binding profiles [1]. Therefore, treating 1‑(4‑propylbenzoyl)piperazine as interchangeable with its methyl, ethyl, or unsubstituted benzoyl analogs risks invalidating SAR predictions and compromising reproducibility in synthetic or biological workflows.

Quantitative Differentiation of 1‑(4‑Propylbenzoyl)piperazine (CAS 1146119‑42‑7) Against Its Closest Alkyl Homologs


Computed Lipophilicity (XLogP3) and Predicted CNS Permeability: Propyl Homolog Confers the Highest logP in the 4‑Alkylbenzoylpiperazine Series

1‑(4‑Propylbenzoyl)piperazine exhibits the highest computed lipophilicity among its closest 4‑alkylbenzoylpiperazine homologs, with an XLogP3 value of 2.1 [1]. This is 1.0 unit above 1‑(4‑ethylbenzoyl)piperazine (XLogP3 = 1.5) [2], 1.0 unit above 1‑(4‑methylbenzoyl)piperazine (XLogP3 = 1.1) [3], and 2.2 units above the unsubstituted 1‑benzoylpiperazine (XLogP3 = –0.1) [4]. The incremental increase of approximately 0.4–0.6 logP units per methylene group is systematic and predictable, yet the cumulative difference places the propyl derivative in an optimal lipophilicity range (logP 1–3) for passive CNS penetration, whereas the lower homologs fall below this range.

XLogP3 Lipophilicity CNS drug design

Rotatable Bond Count: Propyl Chain Introduces Conformational Flexibility with Potential Entropic Consequences for Target Binding

The target compound possesses 3 rotatable bonds, compared to 2 for 1‑(4‑ethylbenzoyl)piperazine [1] and 1 for both 1‑(4‑methylbenzoyl)piperazine and 1‑benzoylpiperazine [2][3]. The additional rotatable bond arises from the propyl side chain and may enable the compound to sample a wider conformational space. While this can be detrimental to binding entropy if not compensated, it also provides opportunities for induced‑fit interactions with hydrophobic sub‑pockets that shorter alkyl chains cannot access.

conformational flexibility rotatable bonds drug design

Molecular Weight and Heavy Atom Count: Incremental Bulk May Influence Pharmacokinetics Without Violating Lead‑Like Criteria

With a molecular weight of 232.32 g mol⁻¹ and 17 heavy atoms, 1‑(4‑propylbenzoyl)piperazine is the largest in its immediate homolog series [1]. The ethyl analog (218.29 g mol⁻¹, 16 heavy atoms) [2], methyl analog (204.27 g mol⁻¹, 15 heavy atoms) [3], and unsubstituted benzoylpiperazine (190.24 g mol⁻¹, 14 heavy atoms) [4] show a stepwise decrease. All remain well below the 350 g mol⁻¹ upper bound for lead‑like chemical space, but the propyl derivative’s increased mass and surface area may reduce solubility and increase metabolic liability relative to the lighter homologs, factors that must be empirically assessed.

molecular weight lead‑likeness pharmacokinetics

GlyT1 Scaffold Validation: Benzoylpiperazine Chemotype Confers Sub‑Nanomolar Potency and >300‑Fold GlyT2 Selectivity

The benzoylpiperazine chemotype was identified as a structurally novel GlyT1 inhibitor with a lead compound (benzoylpiperazine 7) exhibiting an IC₅₀ of 15 nM and more than 300‑fold selectivity over GlyT2 [1]. Although 1‑(4‑propylbenzoyl)piperazine itself has not been tested in this assay, its core scaffold is identical, and SAR studies within the Roche program demonstrated that modifications to the benzoyl substituent dramatically alter potency and selectivity. The propyl derivative thus represents a rational, unexplored vector for optimizing GlyT1 inhibition.

GlyT1 inhibitor schizophrenia NMDA receptor

Conserved Topological Polar Surface Area (TPSA) Across Homologs: Differentiation Arises Solely from Lipophilicity and Flexibility, Not Hydrogen‑Bonding Capacity

All four 4‑alkylbenzoylpiperazine homologs share an identical computed topological polar surface area of 32.3 Ų [1][2][3][4]. This invariance confirms that the increasing alkyl chain length does not alter the number of hydrogen‑bond donors (1) or acceptors (2). Consequently, any differential behavior in biological systems—such as altered membrane permeability, metabolic stability, or target affinity—can be attributed to lipophilicity and conformational flexibility rather than changes in hydrogen‑bonding potential.

TPSA hydrogen bonding structure–property relationships

Procurement‑Driven Application Scenarios for 1‑(4‑Propylbenzoyl)piperazine (CAS 1146119‑42‑7)


CNS‑Focused Medicinal Chemistry: Building Block for GlyT1 and Other Neurological Target SAR Campaigns

Given the validated benzoylpiperazine chemotype as a GlyT1 inhibitor scaffold [1], 1‑(4‑propylbenzoyl)piperazine serves as a strategic intermediate or reference compound for synthesizing and evaluating novel CNS‑active agents. Its computed XLogP3 of 2.1 positions it favorably for blood–brain barrier penetration, potentially enabling the development of antipsychotic or cognitive‑enhancing drug candidates [2].

Physicochemical Probe for Lipophilicity‑Driven Structure–Property Relationship Studies

The compound’s XLogP3 of 2.1 and 3 rotatable bonds make it an ideal probe for dissecting the influence of alkyl chain length on solubility, permeability, and metabolic stability, especially when directly compared to its methyl (XLogP3 = 1.1) and ethyl (XLogP3 = 1.5) homologs [1]. Its unchanged TPSA (32.3 Ų) ensures that any observed differences are attributable solely to lipophilicity and flexibility [1].

Chemical Biology Tool for Investigating Hydrophobic Sub‑Pocket Interactions in Piperazine‑Binding Proteins

The extended propyl substituent offers a greater hydrophobic contact surface than the methyl or ethyl analogs, enabling researchers to probe whether target proteins (e.g., GlyT1, sigma receptors, or other CNS targets) possess a lipophilic sub‑pocket that can be exploited for affinity and selectivity optimization [1][2].

Reference Standard for Analytical Method Development in Benzoylpiperazine Series

With a well‑defined structure, CAS registry, and typical commercial purity of ≥95 %, 1‑(4‑propylbenzoyl)piperazine can be used as a retention‑time marker or calibration standard in HPLC, LC‑MS, or NMR‑based purity assays for benzoylpiperazine libraries [3].

Quote Request

Request a Quote for 1-(4-Propylbenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.